2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol typically involves the bromination of 4-(((cyclopropylmethyl)amino)methyl)phenol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropylmethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include de-brominated phenols and modified cyclopropylmethyl derivatives.
Scientific Research Applications
2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the cyclopropylmethylamino group.
2-Bromo-p-cresol: Another brominated phenol with different substituents.
Uniqueness
2-Bromo-4-(((cyclopropylmethyl)amino)methyl)phenol is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-4-[(cyclopropylmethylamino)methyl]phenol |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-9(3-4-11(10)14)7-13-6-8-1-2-8/h3-5,8,13-14H,1-2,6-7H2 |
InChI Key |
SIDCTYSBVVMBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.